molecular formula C9H12N4 B15240281 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B15240281
M. Wt: 176.22 g/mol
InChI Key: YIYADDBXNBJTCK-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS 794478-04-9) is a chemical compound with the molecular formula C9H12N4 and a molecular weight of 176.22 g/mol . This amine-substituted tetrahydropyrimidine features a pyridin-4-yl moiety, a structural motif of significant interest in medicinal chemistry and drug discovery. Compounds based on the 1,4,5,6-tetrahydropyrimidin-2-amine scaffold have been investigated for their potential therapeutic applications. Notably, research into structurally related 1,4,5,6-tetrahydro-pyrimidin-2-ylamine compounds has identified them as inhibitors of Beta-secretase 2 (BACE2), a target relevant to the treatment of type 2 diabetes . Furthermore, the 4-pyridinyl group is a recognized pharmacophore in the development of inhibitors for enzymes like Bloom helicase (BLM), which plays a key role in DNA repair pathways and is a potential target in oncology research . This suggests potential research applications in areas such as metabolic disease and cancer biology. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

5-pyridin-4-yl-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C9H12N4/c10-9-12-5-8(6-13-9)7-1-3-11-4-2-7/h1-4,8H,5-6H2,(H3,10,12,13)

InChI Key

YIYADDBXNBJTCK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=C(N1)N)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of pyridine-4-carbaldehyde with guanidine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired tetrahydropyrimidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used under basic or acidic conditions.

Major Products

The major products formed from these reactions include pyridine-N-oxide derivatives, piperidine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound featuring a pyridine ring fused to a tetrahydropyrimidine ring, making it unique due to the distinct chemical and biological properties conferred by the tetrahydropyrimidine ring. It has a molecular formula of C9H12N4 and a molecular weight of approximately 176.22 g/mol. This compound is used in chemistry as a building block for synthesizing more complex heterocyclic compounds and has been studied in biology for potential antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent for various diseases, as well as in the development of new materials with specific electronic and optical properties.

Scientific Research Applications

5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has a wide array of applications in scientific research:

  • Chemistry It is a building block for synthesizing complex heterocyclic compounds.
  • Biology It has been studied for potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • Industry It is used in developing new materials with specific electronic and optical properties.

Biological Activities

5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has diverse biological activities, making it significant in medicinal chemistry. Its fused structure, combining a pyridine ring with a tetrahydropyrimidine framework, enhances its interaction potential with various biological targets.

Research indicates significant biological activities, including:

  • Anticancer Activity: Studies have shown promising anticancer properties against tumor cell lines like HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). The compound exhibited cytotoxic effects, indicated by notable IC50 values, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity: It has been assessed for antimicrobial properties against Gram-positive and Gram-negative bacteria and fungi. Minimal inhibitory concentration (MIC) values were determined using broth dilution methods. Some tetrahydropyrimidine derivatives demonstrated potent antibacterial activity, suggesting that structural modifications could enhance efficacy.
  • Anti-inflammatory Properties: It has been identified as a potential anti-inflammatory agent, possibly modulating inflammatory pathways through specific receptor interactions.
  • Neuroprotective Effects: It has shown promise in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's due to its muscarinic agonist activity, suggesting potential applications in neuropharmacology.

The biological activity of 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation: Its ability to interact with neurotransmitter receptors suggests a role in modulating synaptic transmission and neuroprotection.

Chemical Reactions

5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used under basic or acidic conditions.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine, their substituents, and reported activities:

Compound Name Substituents Key Properties/Activities Reference
5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrimidin-2-amine 4-Methoxybenzyl at position 5 H1-antihistaminic activity (guinea pig trachea relaxation via H1 antagonism)
N-[3-(1H-Imidazol-4-yl)propyl]-1,4,5,6-tetrahydropyrimidin-2-amine Imidazolylpropyl at position 2 Histamine H2 receptor agonism; synthesized via guanidinylation and deprotection steps
6-(5-Fluoropyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine 5-Fluoropyridin-2-yl at position 6 Structural analog with fluorinated pyridine; potential pharmacokinetic enhancement
5-(4-Methoxyphenyl)pyrimidin-2-amine 4-Methoxyphenyl at position 5 (non-saturated pyrimidine) Antihistaminic activity; commercial availability as a building block
6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine Piperidin-3-yl at position 6 Supplier-listed compound (Parchem Chemicals); molecular weight 182.27 g/mol

Key Findings :

Substituent Position and Receptor Selectivity :

  • The 4-methoxybenzyl derivative () exhibits H1 receptor antagonism , while the imidazolylpropyl analog () acts as an H2 receptor agonist . This highlights how substituent polarity and bulkiness influence receptor subtype selectivity.
  • The pyridinyl group in the target compound may enhance π-π stacking interactions in biological targets, though experimental validation is needed.

Synthetic Pathways :

  • Guanidinylation and Boc-deprotection are common strategies for introducing amine functionalities (e.g., imidazolylpropyl derivative in ).
  • Fluorinated pyridine analogs () require specialized fluorination techniques, which can improve metabolic stability.

Material Science Applications :

  • Derivatives like 1,4,5,6-tetrahydropyrimidin-2-amine have been computationally predicted to exhibit high CO2/N2 selectivity in polyimide membranes ().

H1 vs. H2 Receptor Modulation

  • H1 Antagonists (e.g., 4-methoxybenzyl analog): Demonstrated bronchorelaxant effects in guinea pig trachea (EC50 ≈ 10 µM) .
  • H2 Agonists (e.g., imidazolylpropyl analog): Show sub-nanomolar potency (pD2 > 9) in gastric acid secretion assays .

Fluorination Effects

Structural Flexibility

  • Saturated tetrahydropyrimidine cores (e.g., ) offer conformational rigidity, whereas unsaturated pyrimidines () allow planar stacking interactions.

Biological Activity

5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique fused structure combining a pyridine ring with a tetrahydropyrimidine framework, which enhances its potential for interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is C9H12N4C_9H_{12}N_4 with a molecular weight of approximately 176.22 g/mol. The compound's structure is characterized by the arrangement of nitrogen atoms which contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₉H₁₂N₄
Molecular Weight176.22 g/mol
CAS Number1694733-12-4

Biological Activities

Research indicates that 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine exhibits significant biological activities including:

1. Anticancer Activity:
Studies have demonstrated that this compound shows promising anticancer properties. It has been evaluated against various tumor cell lines such as HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). The compound exhibited cytotoxic effects with notable IC50 values indicating its potential as an anticancer agent .

2. Antimicrobial Activity:
The compound has also been assessed for its antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentration (MIC) values were determined using broth dilution methods. Some derivatives of tetrahydropyrimidines demonstrated potent antibacterial activity, suggesting that modifications to the structure could enhance efficacy .

3. Anti-inflammatory Properties:
In addition to its anticancer and antimicrobial activities, 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has been identified as a potential anti-inflammatory agent. Its mechanism may involve the modulation of inflammatory pathways through specific receptor interactions .

4. Neuroprotective Effects:
The compound has shown promise in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's due to its muscarinic agonist activity. This suggests potential applications in neuropharmacology .

The biological activity of 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation: Its ability to interact with neurotransmitter receptors suggests a role in modulating synaptic transmission and neuroprotection.

Case Studies

Several studies have explored the biological activity of related compounds within the tetrahydropyrimidine class:

Case Study 1: Anticancer Evaluation
In a comparative study involving various tetrahydropyrimidines, compounds similar to 5-(Pyridin-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine demonstrated IC50 values ranging from 10 µM to 30 µM against HeLa cell lines .

Case Study 2: Antimicrobial Assessment
A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing MIC values as low as 0.20 mg/mL for certain derivatives .

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